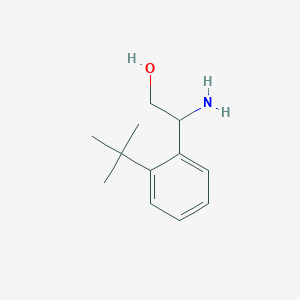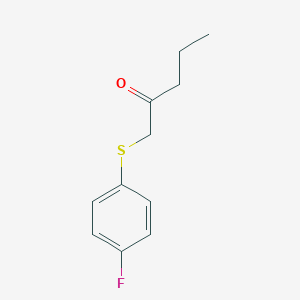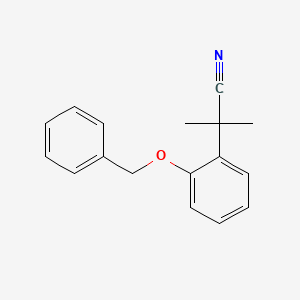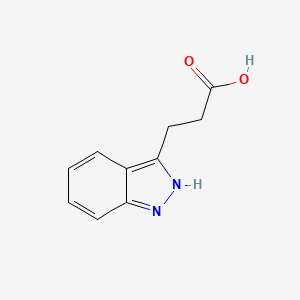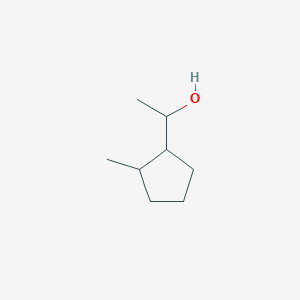
1-(2-Methylcyclopentyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a methyl group and an ethan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclopentyl)ethan-1-ol typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methylcyclopentane.
Hydroboration-Oxidation: The 2-methylcyclopentane is then subjected to hydroboration-oxidation to introduce the ethan-1-ol group. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
1-(2-Methylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-(2-Methylcyclopentyl)ethanone
Reduction: 1-(2-Methylcyclopentyl)ethane
Substitution: 1-(2-Methylcyclopentyl)ethyl chloride
科学研究应用
1-(2-Methylcyclopentyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 1-(2-Methylcyclopentyl)ethan-1-ol depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
相似化合物的比较
Similar Compounds
- 1-(3-Methylcyclopentyl)ethan-1-ol
- 1-(2-Ethylcyclopentyl)ethan-1-ol
- 1-(2-Methylcyclohexyl)ethan-1-ol
Uniqueness
1-(2-Methylcyclopentyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds.
属性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC 名称 |
1-(2-methylcyclopentyl)ethanol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3 |
InChI 键 |
PWNGUKSWPILNCX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC1C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






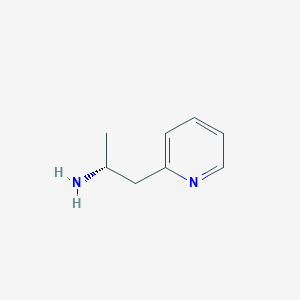
aminedihydrochloride](/img/structure/B13529639.png)

![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
